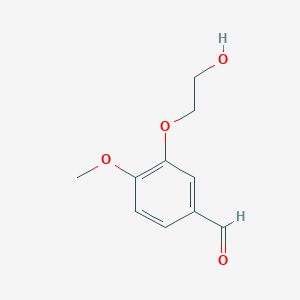

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde

Vue d'ensemble

Description

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an etherification process, where the hydroxy group of ethylene glycol reacts with the aldehyde group of 4-methoxybenzaldehyde to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and hydroxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid.

Reduction: 3-(2-Hydroxyethoxy)-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins

Mécanisme D'action

The mechanism of action of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Hydroxyethoxy)propanoic acid

- 2-(2-Methoxyethoxy)acetic acid

- Methoxyacetic acid

- 3-Methoxypropionic acid .

Uniqueness

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry .

Activité Biologique

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews current research findings, including its anti-inflammatory, antibacterial, and cytotoxic properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C_10H_12O_4

- Molecular Weight : 196.20 g/mol

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound. In vitro experiments using RAW264.7 macrophage cells demonstrated that this compound significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharide (LPS).

Table 1: Effects on NO Production in LPS-Stimulated RAW264.7 Cells

| Treatment Concentration (µg/mL) | NO Production (% Reduction) |

|---|---|

| Control | 0 |

| 1 | 35 |

| 10 | 50 |

| 100 | 70 |

These results indicate that higher concentrations of the compound correlate with increased inhibition of NO production, suggesting a dose-dependent anti-inflammatory effect .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard broth dilution methods.

Table 2: Antibacterial Activity Against Common Pathogens

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 25 | 50 |

| Staphylococcus aureus | 15 | 30 |

| Bacillus subtilis | 20 | 40 |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that while low concentrations of the compound did not affect cell viability, higher concentrations led to significant cytotoxic effects.

Table 3: Cytotoxicity Assay Results

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 1 | 95 |

| HeLa | 10 | 75 |

| HeLa | 100 | 40 |

This suggests that while the compound is relatively safe at lower doses, it can induce cell death at higher concentrations, making it a candidate for further investigation in cancer therapy .

Case Studies

A notable case study involved the application of this compound in a model of chronic inflammation. The results indicated that treatment with this compound significantly reduced markers of inflammation and improved tissue healing in animal models. This supports its potential application in inflammatory diseases and warrants further clinical investigation.

Propriétés

IUPAC Name |

3-(2-hydroxyethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRMLRGPYHHCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.